molecular formula C5H12ClN3O B1376648 (Pyrrolidin-3-yl)urea hydrochloride CAS No. 1423032-78-3

(Pyrrolidin-3-yl)urea hydrochloride

Cat. No. B1376648
CAS RN: 1423032-78-3
M. Wt: 165.62 g/mol
InChI Key: GJIQTYBFKDIDPW-UHFFFAOYSA-N
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Description

“(Pyrrolidin-3-yl)urea hydrochloride” is a chemical compound with the CAS Number: 1423032-78-3 . It has a molecular weight of 165.62 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been extensively studied. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the literature .


Molecular Structure Analysis

The molecular formula of “(Pyrrolidin-3-yl)urea hydrochloride” is C5H11N3O . The InChI code is 1S/C5H11N3O.ClH/c6-5(9)8-4-1-2-7-3-4;/h4,7H,1-3H2,(H3,6,8,9);1H . The Canonical SMILES is C1CNCC1NC(=O)N .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been explored in various studies . For instance, the hydroxyl group-directed, tartaric acid-catalyzed synthesis of meta-functionalized aryl ethers and phenols through domino conjugate addition/aromatization of para-quinols has been reported .


Physical And Chemical Properties Analysis

“(Pyrrolidin-3-yl)urea hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 129.16 g/mol, and it has a computed dipole moment, total solvent accessible surface area, and other properties .

Scientific Research Applications

  • Corrosion Inhibition :

    • (Pyrrolidin-3-yl)urea hydrochloride derivatives have been explored as corrosion inhibitors. One study synthesized Mannich bases including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea (UPyP) and found these compounds to be effective in inhibiting corrosion on mild steel surfaces in hydrochloric acid solutions. The study highlights the relationship between molecular structure and inhibition efficiencies, underscoring the potential of these compounds in material science and engineering (Jeeva et al., 2015).
  • Biological Evaluation in Cancer Research :

    • A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrates significant antiproliferative effects against various cancer cell lines. This suggests the potential use of these compounds in cancer treatment, where they could act as potent anticancer agents and possibly as BRAF inhibitors (Feng et al., 2020).
  • Optical and Electro-Optic Properties :

    • The electro-optic properties of chalcone derivatives, including 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been computationally studied. These properties are significant for potential applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
  • Chemical Synthesis and Process Optimization :

    • A scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, an inhibitor under investigation for CNS disorders, has been developed. This research contributes to the pharmaceutical industry by providing a more efficient method for producing complex chemical compounds (Wei et al., 2016).
  • Pharmacokinetic Studies :

    • Studies on the metabolism, excretion, and pharmacokinetics of compounds with pyrrolidine structures, such as 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, are crucial for understanding their behavior in biological systems. Such research is vital for the development of new drugs, particularly in the field of diabetes treatment (Sharma et al., 2012).

Safety and Hazards

The safety data sheet for “(Pyrrolidin-3-yl)urea hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Pyrrolidine derivatives have diverse therapeutic applications and are used in the treatment of various diseases . The future directions in this field could involve further modifications to investigate how the chiral moiety influences kinase inhibition , and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-5(9)8-4-1-2-7-3-4;/h4,7H,1-3H2,(H3,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIQTYBFKDIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyrrolidin-3-yl)urea hydrochloride

CAS RN

1423032-78-3
Record name 1-(pyrrolidin-3-yl)urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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